Hydrolytic Stability Superiority of Phenyl Glutarimide Core vs. IMiD-Based CRBN Ligands
IMiD-based PROTACs (thalidomide, lenalidomide, pomalidomide warheads) undergo rapid hydrolytic degradation in commonly used cell culture media (RPMI-1640 with 10% FBS), which significantly impairs cellular efficacy [1]. In contrast, phenyl glutarimide (PG) analogs—the core chemotype of 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione—were designed and experimentally validated to resist this hydrolysis, retaining full CRBN binding capability with high ligand efficiency (LE > 0.48) [1]. The PG-PROTAC 4c (SJ995973) achieved BRD4 degradation at DC50 = 0.87 nM and antiproliferative activity at IC50 = 3 pM in MV4-11 cells, demonstrating that the PG-hydrolytic-stability advantage translates to functional potency [1].
| Evidence Dimension | Hydrolytic stability of CRBN-recruiting warhead in cell culture medium |
|---|---|
| Target Compound Data | PG-class ligand (same core as 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione) retains CRBN affinity and shows no reported hydrolysis-driven activity loss in RPMI-1640 + 10% FBS [1] |
| Comparator Or Baseline | IMiD-based PROTACs (lenalidomide, pomalidomide warheads) exhibit rapid hydrolysis in RPMI-1640 + 10% FBS, reducing cellular efficacy [1] |
| Quantified Difference | Not precisely quantified as a half-life; reported as qualitative 'significant' impact on efficacy for IMiDs vs. stable for PGs. Ligand efficiency retained at LE > 0.48 for PG series [1]. |
| Conditions | RPMI-1640 medium supplemented with 10% fetal bovine serum; PROTAC stability assay monitored by LC-MS [1] |
Why This Matters
For cell-based PROTAC screening, hydrolytic warhead instability introduces uncontrolled variability; selection of a PG-based ligand ensures data reproducibility.
- [1] Alcock, L.J., Chang, Y., Jarusiewicz, J.A. et al. (2022) 'Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs', Angewandte Chemie International Edition, 60, pp. 26663–26670. doi: 10.1002/anie.202108848. View Source
